molecular formula C5H12O2 B3143185 3-Methoxy-2-methylpropan-1-ol CAS No. 51866-93-4

3-Methoxy-2-methylpropan-1-ol

Cat. No.: B3143185
CAS No.: 51866-93-4
M. Wt: 104.15 g/mol
InChI Key: VBZDXGATDYLXEZ-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylpropan-1-ol is an organic compound with the molecular formula C5H12O2. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is also known by its systematic name, 1-Propanol, 3-methoxy-2-methyl-.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-2-methylpropan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropene with methanol in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the double bond of 2-methylpropene reacts with the protonated methanol to form the desired product.

Industrial Production Methods

In industrial settings, this compound is typically produced through the hydroformylation of isobutene followed by hydrogenation. The hydroformylation process involves the reaction of isobutene with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst to form isobutyraldehyde. The isobutyraldehyde is then hydrogenated to produce this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Simpler alcohols or hydrocarbons.

    Substitution: Alkyl halides or other substituted products.

Scientific Research Applications

3-Methoxy-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound is used in the preparation of various biological reagents and buffers.

    Medicine: It is utilized in the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: this compound is employed in the production of coatings, adhesives, and plasticizers.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methylpropan-1-ol involves its interaction with various molecular targets and pathways. In chemical reactions, the compound acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. In biological systems, it can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Isobutanol (2-Methylpropan-1-ol): Similar in structure but lacks the methoxy group.

    Methoxypropanol (1-Methoxy-2-propanol): Similar in having a methoxy group but differs in the position of the hydroxyl group.

Uniqueness

3-Methoxy-2-methylpropan-1-ol is unique due to the presence of both a methoxy group and a hydroxyl group on a branched carbon chain. This combination of functional groups imparts distinct chemical properties, making it useful in specific synthetic and industrial applications.

Properties

IUPAC Name

3-methoxy-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZDXGATDYLXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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